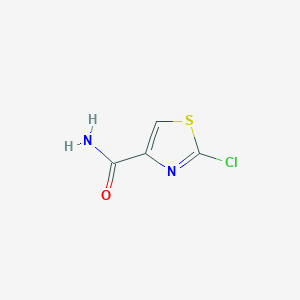

2-Chloro-1,3-thiazole-4-carboxamide

描述

Significance of Heterocyclic Carboxamides in Organic Synthesis

Heterocyclic carboxamides are a cornerstone of modern organic and medicinal chemistry. chemicalbook.comlocalpharmaguide.comchemicalregister.com The carboxamide group, with its characteristic R-CO-NR'R'' structure, is a prevalent feature in a vast array of biologically active molecules. Its significance stems from its unique structural and chemical properties. The amide bond is relatively stable and participates in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govnih.gov This makes heterocyclic carboxamides vital pharmacophores in drug discovery, contributing to the development of pharmaceuticals with a wide range of therapeutic applications. nih.govresearchgate.net

In organic synthesis, the carboxamide functional group provides a versatile handle for the construction of more complex molecular architectures. nih.gov It can be transformed into various other functional groups, and its presence influences the reactivity of the heterocyclic ring to which it is attached. Beyond pharmaceuticals, these compounds are integral to materials science, where they are used in the creation of polymers and functional materials due to their thermal stability and intermolecular interactions. nih.gov The amino acids asparagine and glutamine, fundamental building blocks of proteins, also contain a carboxamide group, highlighting their biological ubiquity.

Historical Context of Thiazole (B1198619) Scaffold Research in Chemical Sciences

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, has a rich history in chemical sciences. scbt.com Its discovery dates back to the late 19th century, with the Hantzsch thiazole synthesis, reported in 1887, being a seminal and still widely used method for its preparation. epa.govnih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.gov

The importance of the thiazole scaffold was profoundly highlighted by its discovery in essential natural products. Thiamine (Vitamin B1), the first vitamin to be isolated, contains a thiazole ring, and its deficiency leads to the disease beriberi. scbt.comsigmaaldrich.com Furthermore, the thiazole nucleus is a key structural component of penicillin, one of the first and most important antibiotics ever discovered, which revolutionized medicine in the 20th century. hit2lead.comresearchgate.net These early discoveries spurred extensive research into the synthesis and properties of thiazole derivatives, establishing it as a "privileged scaffold" in medicinal chemistry. hit2lead.comwikipedia.org Over the years, this has led to the development of numerous synthetic drugs containing the thiazole moiety, including sulfathiazole (B1682510) (an antimicrobial) and ritonavir (B1064) (an antiretroviral). researchgate.netwikipedia.org

Current Research Landscape of Halogenated Thiazole Derivatives

The introduction of halogen atoms onto the thiazole ring significantly modifies its electronic properties and reactivity, making halogenated thiazoles valuable intermediates in organic synthesis and a subject of intense current research. rsc.org Halogen atoms can act as leaving groups in cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build molecular complexity. The "halogen dance" reaction is a notable synthetic strategy employed for the functionalization of thiazoles, involving the base-induced migration of a halogen atom to a different position on the ring. rsc.org

Modern research on halogenated thiazoles is diverse. In medicinal chemistry, chlorinated thiazole derivatives are being investigated for various therapeutic applications. For instance, they are incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties. In materials science, halogenated thiazoles are explored as building blocks for organic semiconductors and polymers for applications in electronics. The precise placement of halogen atoms can influence the molecular packing and electronic properties of these materials. Recent studies have also focused on the development of novel synthetic methodologies for the regioselective halogenation of the thiazole core, providing access to a wider range of derivatives for further investigation.

Rationale for Focused Investigation of 2-Chloro-1,3-thiazole-4-carboxamide as a Chemical Entity

The focused investigation of 2-Chloro-1,3-thiazole-4-carboxamide is driven by the synergistic combination of its structural features: a halogenated thiazole ring and a carboxamide group. The 2-chloro substituent makes the compound a versatile synthetic intermediate. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The 4-carboxamide group is a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. epa.gov The relative orientation of the chloro and carboxamide groups on the thiazole ring creates a specific electronic and steric profile that could be key to its interaction with specific proteins or enzymes.

While extensive research has been conducted on various thiazole carboxamides, the specific properties and applications of 2-Chloro-1,3-thiazole-4-carboxamide are a more specialized area of study. Research into related structures suggests potential applications in areas such as the development of kinase inhibitors for cancer therapy or as agents targeting other enzymes. epa.gov A detailed study of this particular molecule is warranted to fully elucidate its chemical reactivity, physical properties, and potential biological activity, thereby contributing to the broader understanding and application of halogenated thiazole carboxamides.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQPGAUWHHXQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672508 | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928256-35-3 | |

| Record name | 2-Chloro-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928256-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1,3 Thiazole 4 Carboxamide

Retrosynthetic Analysis of the 2-Chloro-1,3-thiazole-4-carboxamide Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com

Key Disconnection Strategies

The primary disconnection for 2-chloro-1,3-thiazole-4-carboxamide involves the C-N amide bond and the thiazole (B1198619) ring itself. The amide bond can be retrosynthetically disconnected to reveal a thiazole carboxylic acid and an amine. However, a more fundamental approach targets the formation of the thiazole ring. The key disconnections for the 2-chloro-1,3-thiazole core would be at the C2-S and N3-C4 bonds, which are typically formed in the final cyclization step. Another critical disconnection is at the C-Cl bond, suggesting a later-stage chlorination of a pre-formed thiazole ring.

Identification of Precursor Molecules

Based on the disconnection strategies, several precursor molecules can be identified. A primary route would involve a precursor such as 2-amino-1,3-thiazole-4-carboxamide or its corresponding ester, ethyl 2-amino-1,3-thiazole-4-carboxylate. The 2-amino group can then be converted to a chloro group via a Sandmeyer-type reaction. Alternatively, a retrosynthetic approach targeting the thiazole ring formation would identify an α-halocarbonyl compound and a thiourea (B124793) derivative as key precursors. For the specific target molecule, this could involve a derivative of 3-halo-2-oxopropanamide and a source of the chloro-substituted C2 of the thiazole.

Classical Synthetic Routes to Thiazole Carboxamide Scaffolds

Several classical methods are employed for the synthesis of the thiazole carboxamide core structure, which can be adapted to produce the 2-chloro derivative.

Hantzsch Thiazole Synthesis and its Adaptations for 2-Chloro-1,3-thiazole-4-carboxamide

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming thiazole rings. synarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-substituted thiazoles, a substituted thiourea can be used. tandfonline.com

To adapt this for 2-chloro-1,3-thiazole-4-carboxamide, one could theoretically use a chlorinated thiourea derivative. However, a more common and practical approach involves the synthesis of a 2-aminothiazole (B372263) precursor via the Hantzsch reaction, followed by chlorination. For example, the reaction of an appropriate α-halocarbonyl compound with thiourea yields a 2-aminothiazole. tandfonline.comwjrr.org This 2-aminothiazole can then undergo a Sandmeyer reaction, where the amino group is diazotized and subsequently replaced by a chlorine atom.

Cyclization Reactions Utilizing Thiourea and α-Halocarbonyl Precursors

This method is a direct application of the Hantzsch synthesis principle. The reaction of thiourea with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, is a well-established route to 2-aminothiazole derivatives. wjrr.orgorganic-chemistry.org The resulting 2-aminothiazole-4-carboxylate can then be converted to the desired 2-chloro-1,3-thiazole-4-carboxamide. The cyclization is typically carried out in a suitable solvent like ethanol. chemicalbook.com The use of microwave irradiation has been shown to accelerate this type of domino alkylation-cyclization reaction, leading to high yields in a shorter time. wjrr.org

Multi-Step Conversions from Ethyl 2-Amino-1,3-thiazole-4-carboxylate

A common and versatile starting material for the synthesis of various substituted thiazoles is ethyl 2-amino-1,3-thiazole-4-carboxylate. chemicalbook.comresearchgate.netsynquestlabs.com This precursor is readily synthesized through the Hantzsch reaction of ethyl bromopyruvate with thiourea. chemicalbook.com

The conversion to 2-chloro-1,3-thiazole-4-carboxamide involves a sequence of reactions:

Chlorination: The 2-amino group of ethyl 2-amino-1,3-thiazole-4-carboxylate is replaced by a chlorine atom. This is typically achieved through a Sandmeyer reaction, which involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst.

Amidation: The resulting ethyl 2-chloro-1,3-thiazole-4-carboxylate is then converted to the corresponding carboxamide. This can be achieved by direct reaction with ammonia (B1221849) or by hydrolysis of the ester to the carboxylic acid, followed by activation and reaction with an ammonia source.

This multi-step approach offers flexibility in introducing various substituents at the 2-position of the thiazole ring.

Modern Catalytic Approaches in 2-Chloro-1,3-thiazole-4-carboxamide Synthesis

The synthesis of the 2-Chloro-1,3-thiazole-4-carboxamide scaffold is increasingly benefiting from modern catalytic methods. These approaches offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste generation. The application of recyclable catalysts, transition metals, and organocatalysts represents the forefront of efficient chemical manufacturing.

Application of Recyclable Catalytic Systems

For the synthesis of thiazole derivatives, catalysts can be immobilized on solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. While specific literature on recyclable catalysts for 2-Chloro-1,3-thiazole-4-carboxamide is not prevalent, the principles are broadly applicable. For instance, a solid-supported acid catalyst could be employed in the cyclization step of thiazole ring formation, replacing soluble acids that are difficult to remove and recycle. Similarly, phase-transfer catalysts are instrumental in reactions involving immiscible reactants, enhancing reaction rates and facilitating easier product work-up. google.com The use of such systems in the synthesis of related heterocyclic compounds demonstrates their potential for creating a more economical and environmentally friendly pathway to 2-Chloro-1,3-thiazole-4-carboxamide.

Transition Metal-Catalyzed Coupling Reactions for Thiazole Annulation

Transition metal catalysis, particularly using palladium (Pd), has become a powerful tool for constructing complex heterocyclic systems. Cross-coupling reactions like the Suzuki and Stille reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are essential for thiazole ring annulation (ring formation).

In analogous syntheses, such as for dihalogenated 1,2,5-thiadiazoles, Pd-catalyzed cross-coupling reactions are used to selectively introduce alkyl, aryl, or other functional groups. researchgate.net A similar strategy could be envisioned for 2-Chloro-1,3-thiazole-4-carboxamide synthesis. For example, a precursor with multiple halogen atoms on the thiazole ring could undergo a highly selective monocoupling reaction to introduce a necessary substituent prior to forming the carboxamide group. researchgate.net These reactions, however, often require careful optimization of parameters such as the catalyst precursor, base, solvent, and reactant ratios to achieve high selectivity and prevent side reactions like the decomposition of the heterocyclic ring. researchgate.net

Organocatalytic Strategies for Thiazole Carboxamide Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has emerged as a major branch of catalysis, complementing metal-based systems. These catalysts operate through various activation modes, including covalent catalysis (forming temporary covalent bonds with the substrate, e.g., enamine or iminium ion formation) and non-covalent catalysis (e.g., hydrogen bonding, Brønsted acid/base interactions). beilstein-journals.org

In the context of 2-Chloro-1,3-thiazole-4-carboxamide synthesis, organocatalysts could be applied in two key stages:

Thiazole Ring Formation: A chiral Brønsted acid could catalyze the asymmetric dehydrative cyclization, a crucial step in forming the core thiazole structure, potentially leading to enantiomerically enriched products. beilstein-journals.org

Carboxamide Bond Formation: The final amidation step to create the carboxamide group can be facilitated by organocatalysts. For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been effectively used as an organocatalyst in the synthesis of related heterocyclic structures, demonstrating its utility in amide bond formation. researchgate.net

The use of organocatalysis offers advantages such as lower toxicity, reduced sensitivity to air and moisture, and the ability to promote unique chemical transformations. beilstein-journals.org

Green Chemistry Principles in 2-Chloro-1,3-thiazole-4-carboxamide Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to design safer, cleaner, and more energy-efficient chemical processes. For 2-Chloro-1,3-thiazole-4-carboxamide, this involves adopting solvent-free reaction conditions and utilizing alternative energy sources to drive reactions.

Solvent-Free and Reduced-Solvent Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free synthesis, where reactions are conducted by grinding solid reactants together or using a solid support, represents an ideal approach. nih.govrsc.org

Several studies on related heterocycles have demonstrated the power of this methodology:

Grinding: New series of 1,3,4-thiadiazoles have been synthesized by simply grinding the reactants together at room temperature, showcasing a clean, efficient, and easy-to-perform classical method. nih.gov

Solid Supports: Microwave-assisted synthesis of thiazolidin-4-ones has been successfully carried out under solvent-free conditions using silica as a solid support. nih.gov

One-Pot, Solvent-Free Reactions: An efficient, one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has been developed using a thionating agent and an oxidant under solvent-free conditions, eliminating the need for both traditional solvents and column chromatography for purification. rsc.org

Where solvents are necessary, reduced-solvent methodologies are employed. This can involve using water as a benign solvent or reducing the amount of high-boiling polar aprotic solvents like DMF. In some microwave-assisted reactions, increasing the water content in the reaction medium has been shown to prevent the formation of by-products. unito.it

Energy-Efficient Synthesis Techniques (e.g., Microwave, Ultrasonic Irradiation)

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) provide specific and efficient energy transfer to chemical reactions, offering significant advantages over conventional heating methods. nih.govunito.it These techniques are renowned for dramatically reducing reaction times, increasing product yields, and enhancing selectivity. nih.gov

Microwave-Assisted Synthesis: Microwave heating utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss. This allows for rapid, uniform heating of the reaction mixture, often leading to higher reaction rates and cleaner products. nih.gov Numerous studies on thiazole and related heterocycles have shown that microwave irradiation can reduce reaction times from many hours to just a few minutes, while simultaneously improving yields. researchgate.netrsc.org For example, the synthesis of thiazolo[5,4-d]thiazoles from aldehydes is significantly accelerated using microwaves. rsc.org

Ultrasonic Irradiation: Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. This collapse generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. unito.itnih.gov This method has been successfully applied to the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, where it led to higher yields in shorter times compared to silent (conventional) conditions. researchgate.netnih.gov

The synergistic combination of microwave and ultrasound (SMUI) has also been explored, showing potential to further enhance reaction selectivity and speed. unito.it

Table 1: Comparison of Conventional vs. Energy-Efficient Synthesis for Thiazole Derivatives Data based on the synthesis of analogous thiazole structures.

| Synthesis Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Acetophenone, Thiourea, Bromine | Reflux in Ethanol | 12 hours | 45-65% | researchgate.net |

| Microwave Irradiation | Acetophenone, Thiourea, Bromine | MW in Ethanol/DMSO | A few minutes | 70-92% | researchgate.net |

| Conventional Heating | 3-formyl-2-oxoquinoline, Amines, Diketone | Reflux | 20 hours | 38% | beilstein-journals.org |

| Microwave Irradiation | 3-formyl-2-oxoquinoline, Amines, Diketone | MW in DMF | 8 minutes | 68-82% | beilstein-journals.org |

| Conventional Heating | 2-chloro-quinoline-3-carbaldehydes | N/A | N/A | 62-65% | rsc.org |

| Microwave Irradiation | 2-chloro-quinoline-3-carbaldehydes | MW at 80 °C | N/A | 92-97% | rsc.org |

Chemical Reactivity and Derivatization Strategies for the 2 Chloro 1,3 Thiazole 4 Carboxamide Scaffold

Reactivity of the Thiazole (B1198619) Ring System

The inherent electronic properties of the thiazole ring govern its reactivity towards various chemical transformations. The nitrogen atom at position 3 acts as an electron sink, influencing the electron density around the ring. This results in the carbon at the C2 position being the most electron-deficient, the C4 position being relatively neutral, and the C5 position being comparatively electron-rich. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Nucleus

The electron distribution within the thiazole ring dictates the regioselectivity of substitution reactions. Electrophilic substitutions, such as halogenation or sulfonation, are directed towards the most electron-rich C5 position. pharmaguideline.com Conversely, the electron-deficient nature of the C2 position makes it highly susceptible to nucleophilic attack. pharmaguideline.comias.ac.in This is further enhanced by the presence of the chlorine atom, which is a good leaving group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for this scaffold. For instance, reacting the ester analogue, ethyl 2-chloro-1,3-thiazole-4-carboxylate, with nucleophiles like benzylamine (B48309) results in the displacement of the C2-chloro group. This reaction proceeds readily, often by heating in a suitable solvent with a base.

Table 1: Nucleophilic Substitution on a 2-Chloro-1,3-thiazole-4-carboxylate Scaffold

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Benzylamine | K₂CO₃, Methanol/water (9:1), Reflux | Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |

| 4-Methylthiazole | Sodamide | Not specified | 2-Amino-4-methylthiazole | ias.ac.in |

Functional Group Interconversions on the Carboxamide Moiety

The carboxamide group at position 4 offers another site for chemical modification. Standard transformations of amides can be applied to this scaffold. One common reaction is hydrolysis, which converts the carboxamide to the corresponding carboxylic acid, 2-chloro-1,3-thiazole-4-carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically with heating. youtube.comorganic-chemistry.orgyoutube.com

Another important functional group interconversion is the dehydration of the primary carboxamide to a nitrile. This transformation can be achieved using various dehydrating agents, with thionyl chloride (SOCl₂) being a common choice. youtube.com This opens up further synthetic pathways, as the nitrile group can undergo a variety of subsequent reactions.

Table 2: Functional Group Interconversions of the Carboxamide Moiety

| Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|

| 2-Chloro-1,3-thiazole-4-carboxamide | H₃O⁺, Heat | 2-Chloro-1,3-thiazole-4-carboxylic acid | Hydrolysis | youtube.comyoutube.com |

| 2-Chloro-1,3-thiazole-4-carboxamide | NaOH(aq), Heat then H₃O⁺ | 2-Chloro-1,3-thiazole-4-carboxylic acid | Hydrolysis | youtube.comyoutube.com |

| 2-Chloro-1,3-thiazole-4-carboxamide | SOCl₂ | 2-Chloro-1,3-thiazole-4-carbonitrile | Dehydration | youtube.com |

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C2 position is the most reactive site for substitution on the 2-chloro-1,3-thiazole-4-carboxamide scaffold. Its reactivity is significantly higher than that of halogens at the C4 or C5 positions due to the electronic influence of the adjacent sulfur and nitrogen atoms in the ring. ias.ac.in This high reactivity makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride, providing a straightforward method for introducing diverse functional groups at this position. ias.ac.in

Derivatization via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 2-chloro-1,3-thiazole-4-carboxamide scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Amidation and Esterification Reactions at the Carboxamide

Further derivatization at the C4 position often begins with the hydrolysis of the carboxamide to 2-chloro-1,3-thiazole-4-carboxylic acid. youtube.comorganic-chemistry.org This carboxylic acid is a versatile intermediate for subsequent amidation and esterification reactions.

Esterification: The Fischer esterification is a classic method for converting the carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Amidation: To form new amide derivatives, the carboxylic acid can be coupled with a primary or secondary amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. youtube.com

Table 3: Derivatization from 2-Chloro-1,3-thiazole-4-carboxylic acid

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | R'-OH, H⁺ (cat.) | 2-Chloro-1,3-thiazole-4-carboxylate | masterorganicchemistry.comlibretexts.org |

| Amidation | R'R''NH, Coupling agent | N-substituted-2-chloro-1,3-thiazole-4-carboxamide | youtube.com |

Cross-Coupling Reactions for Functionalization at the Chlorine Position

The C2-chloro atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups. core.ac.uknih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the 2-chlorothiazole (B1198822) with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com This method is known for its high functional group tolerance. cdnsciencepub.com

Stille Coupling: The Stille reaction couples the 2-chlorothiazole with an organotin compound, also catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org It is highly effective for synthesizing complex molecules due to its broad scope and tolerance of many functional groups. uwindsor.ca

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. It involves the palladium-catalyzed coupling of the 2-chlorothiazole with a primary or secondary amine. wikipedia.orglibretexts.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. youtube.com Studies have shown that 2-chlorothiazoles are often more efficient coupling partners for aminations than their bromo-analogues. core.ac.uk

Table 4: Cross-Coupling Reactions on the 2-Chlorothiazole Scaffold

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, PPh₃ | 2-Aryl-1,3-thiazole-4-carboxamide | rsc.org |

| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 2-Aryl-1,3-thiazole-4-carboxamide | organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | R'R''NH | Pd₂(dba)₃, phosphine ligand | 2-(Amino)-1,3-thiazole-4-carboxamide | core.ac.ukwikipedia.org |

Reactions with Hydrazonoyl Chlorides and α-Halo Compounds for Expanded Scaffolds

The reaction of 2-chloro-1,3-thiazole-4-carboxamide with bifunctional reagents like hydrazonoyl chlorides and α-halo compounds provides a powerful strategy for the synthesis of novel fused heterocyclic systems. These reactions typically proceed via initial nucleophilic substitution at the C-2 position, followed by intramolecular cyclization.

Reaction with Hydrazonoyl Chlorides:

Hydrazonoyl chlorides are valuable reagents for the synthesis of various five- and six-membered heterocyclic rings. While direct literature on the reaction of 2-chloro-1,3-thiazole-4-carboxamide with hydrazonoyl chlorides is scarce, the reactivity of similar 2-chlorothiazole systems suggests that such reactions would lead to the formation of fused pyrazolothiazole or thiadiazolothiazole derivatives.

For instance, the reaction of N-aryl 2-oxopropanehydrazonoyl chlorides with nucleophiles proceeds via the formation of an intermediate that can be trapped with sulfur dipolarophiles. nih.gov By analogy, the nitrogen of the hydrazonoyl chloride could act as a nucleophile, attacking the C-2 position of the thiazole ring, displacing the chlorine atom. Subsequent intramolecular cyclization involving the hydrazone moiety and a suitable group on the thiazole ring would lead to a fused system. The carboxamide group at the 4-position of the starting material could potentially participate in these cyclization events, leading to complex polycyclic structures. The synthesis of pyrazolo[3,4-d]thiazole hybrids from 2-aminothiazole (B372263) derivatives further supports the feasibility of forming pyrazole (B372694) rings fused to the thiazole core. nih.gov

Reaction with α-Halo Compounds:

The reaction of 2-chloro-1,3-thiazole-4-carboxamide with α-halo compounds, particularly α-haloketones, is a well-precedented strategy for the synthesis of fused thiazolo[3,2-a]pyrimidine systems. researchgate.netresearchgate.netrsc.orgnih.govbelnauka.by In this type of reaction, the nucleophilic nitrogen of the thiazole ring (once the chlorine is displaced or the amine is formed) attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the carbonyl group of the ketone and a suitable group on the thiazole, often the amino group formed from the displacement of the 2-chloro substituent.

The general reaction scheme involves the initial formation of a 2-aminothiazole derivative from the 2-chloro precursor. This 2-aminothiazole can then react with an α,β-unsaturated ketone or a β-ketoester in a multi-component reaction to yield thiazolo[3,2-a]pyrimidines. researchgate.netresearchgate.net For example, the reaction of 2-aminothiazole with an aromatic aldehyde and ethyl acetoacetate (B1235776) can produce thiazolo[3,2-a]pyrimidine derivatives. researchgate.net The carboxamide group at the 4-position of the target molecule could influence the regioselectivity of the cyclization and potentially participate in further reactions.

The table below summarizes representative examples of reactions that, by analogy, suggest possible outcomes for the derivatization of the 2-chloro-1,3-thiazole-4-carboxamide scaffold.

| Starting Thiazole Derivative | Reagent | Resulting Fused System | Reference |

| 2-Amino-4-arylthiazoles | 2-Chloro-acetamido-4-arylthiazoles, Aldehydes, Phenyl hydrazine | Pyrazolo[3,4-d]thiazole hybrids | nih.gov |

| 2-Aminothiazole | α,β-Unsaturated ketones | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines | researchgate.net |

| 2-Aminothiazole | Aromatic aldehyde, Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidines | researchgate.net |

| 6-Ethylthiouracil | Bromoacetic acid, Aldehyde | 2-Arylidene thiazolo[3,2-a]pyrimidines | rsc.org |

| 3,4-Dihydropyrimidin-2(1H)-thione | α-Halo-β-ketoesters | Thiazolo[3,2-a]pyrimidines | nih.gov |

Stereochemical Considerations in Derivatives of 2-Chloro-1,3-thiazole-4-carboxamide

The generation of stereocenters during the derivatization of the 2-chloro-1,3-thiazole-4-carboxamide scaffold is a critical aspect for the development of chiral molecules with specific biological activities. The planar nature of the thiazole ring means that stereochemistry is introduced in the substituents or during the formation of fused, non-planar ring systems.

Diastereoselective and Enantioselective Transformations

Achieving diastereoselectivity and enantioselectivity in the synthesis of thiazole derivatives often relies on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

Diastereoselective Synthesis: The formation of fused ring systems from 2-chloro-1,3-thiazole-4-carboxamide can lead to the creation of multiple stereocenters. The relative stereochemistry of these centers can be controlled by the reaction conditions and the nature of the reactants. For example, in the synthesis of thiazolo-fused bridged isoquinolones through a [4+2] cycloaddition, specific diastereomers can be obtained. nih.gov While this example does not start from the exact target molecule, it demonstrates that cycloaddition reactions involving a thiazole core can be highly diastereoselective. The substituents on the reactants can sterically guide the approach of the reagents, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis: Enantioselective synthesis of chiral thiazoles can be approached in several ways. One common method is the Hantzsch thiazole synthesis using a chiral starting material, such as an amino acid derivative. nih.gov This allows for the incorporation of a stereocenter into the thiazole-containing product. Another approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, chiral thioureas have been used as organocatalysts in various stereoselective reactions. mdpi.com In the context of derivatizing 2-chloro-1,3-thiazole-4-carboxamide, an enantioselective reaction could be envisioned where a prochiral nucleophile is added to the thiazole ring under the influence of a chiral catalyst, or a chiral reagent is used to effect a kinetic resolution.

Control of Configuration in Complex Product Formation

The absolute configuration of newly formed stereocenters in complex products derived from 2-chloro-1,3-thiazole-4-carboxamide can be controlled through several strategies.

Substrate Control: When a chiral substrate is used, the existing stereocenter(s) can direct the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis. For the target scaffold, if the carboxamide nitrogen were part of a chiral amine, this chirality could influence the stereochemistry of reactions at other parts of the molecule.

Reagent Control: The use of chiral reagents can induce asymmetry in the product. For example, a chiral reducing agent could be used to reduce a ketone in a side chain, leading to a specific enantiomer of the corresponding alcohol.

Catalyst Control: As mentioned, chiral catalysts are powerful tools for controlling stereochemistry. In reactions forming fused rings, a chiral Lewis acid or a chiral organocatalyst could be employed to favor the formation of one enantiomer of the product. The synthesis of thiazolo-fused heterocycles via cycloaddition reactions offers opportunities for enantioselective catalysis. nih.gov

The following table outlines general strategies for stereochemical control that could be applicable to the synthesis of derivatives from the 2-chloro-1,3-thiazole-4-carboxamide scaffold.

| Stereochemical Control Strategy | Approach | Potential Application to the Scaffold |

| Diastereoselective Synthesis | Use of bulky substituents to direct incoming reagents. | In fused ring formation, substituents on the reacting partner can control the facial selectivity of the cyclization. |

| Cycloaddition reactions. | Diels-Alder or other cycloaddition reactions involving the thiazole ring can lead to specific diastereomers. nih.gov | |

| Enantioselective Synthesis | Use of chiral starting materials (chiral pool synthesis). | The carboxamide could be derived from a chiral amine, introducing a stereocenter from the start. nih.gov |

| Use of chiral catalysts. | A chiral catalyst could be used in reactions such as alkylations or cycloadditions to induce enantioselectivity. mdpi.com | |

| Control of Configuration | Substrate-controlled synthesis. | An existing stereocenter in a substituent on the thiazole ring can direct the formation of new stereocenters. |

| Reagent-controlled synthesis. | Use of a chiral reagent to perform a specific transformation, such as an asymmetric reduction or oxidation. |

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 1,3 Thiazole 4 Carboxamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the molecular structure of 2-Chloro-1,3-thiazole-4-carboxamide and its derivatives. nih.gov

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, 2-Chloro-1,3-thiazole-4-carboxamide, key signals include a singlet for the proton at the C5 position of the thiazole (B1198619) ring and two distinct, broad signals for the amide (-CONH₂) protons. The chemical shift of the thiazole proton is typically found in the aromatic region, influenced by the electron-withdrawing nature of the adjacent chloro and carboxamide groups. The amide protons often appear further downfield and can be exchangeable with D₂O.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. In 2-Chloro-1,3-thiazole-4-carboxamide, four distinct signals are expected for the thiazole ring carbons and the carbonyl carbon of the amide group. The C2 carbon, bonded to the chlorine atom, and the C4 carbon, attached to the carboxamide group, are typically observed at lower field strengths due to deshielding effects. The carbonyl carbon (C=O) of the amide group characteristically appears significantly downfield, often above 160 ppm. asianpubs.orgnih.gov

Below is a representative table of expected NMR chemical shifts for 2-Chloro-1,3-thiazole-4-carboxamide.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H5 (thiazole) | ~8.0 - 8.5 (singlet) | - |

| -NH₂ (amide) | ~7.0 - 8.0 (2 broad singlets) | - |

| C2 (thiazole) | - | ~150 - 155 |

| C4 (thiazole) | - | ~145 - 150 |

| C5 (thiazole) | - | ~120 - 125 |

| C=O (amide) | - | ~160 - 165 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

While 1D-NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.edu In derivatives of 2-Chloro-1,3-thiazole-4-carboxamide with substituents on the amide nitrogen or elsewhere, COSY can establish proton-proton connectivities within those substituent groups. For the parent compound, this experiment is less informative due to the presence of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu For 2-Chloro-1,3-thiazole-4-carboxamide, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H5 to the ¹³C signal of C5, confirming their direct bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is instrumental in piecing together the molecular skeleton. For instance, the H5 proton would show correlations to the C4 and C2 carbons of the thiazole ring, as well as the carbonyl carbon of the carboxamide group. The amide protons would correlate to the C4 and carbonyl carbons, confirming the attachment of the carboxamide group to the thiazole ring. sdsu.edu

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule, which is a critical step in confirming its identity. nih.govresearchgate.net For 2-Chloro-1,3-thiazole-4-carboxamide (C₄H₂ClN₃OS), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), resulting in M+ and M+2 peaks. whitman.edu

| Ion | Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ (³⁵Cl) | C₄H₃³⁵ClN₃OS⁺ | 179.9734 | 179.9731 |

| [M+H]⁺ (³⁷Cl) | C₄H₃³⁷ClN₃OS⁺ | 181.9705 | 181.9702 |

| [M+Na]⁺ (³⁵Cl) | C₄H₂³⁵ClN₃NaOS⁺ | 201.9554 | 201.9550 |

| [M+Na]⁺ (³⁷Cl) | C₄H₂³⁷ClN₃NaOS⁺ | 203.9524 | 203.9521 |

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized (e.g., by electron impact), the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pathways of thiazole derivatives have been studied to elucidate their structure. researchgate.netnih.gov

For 2-Chloro-1,3-thiazole-4-carboxamide, key fragmentation pathways would likely include:

Loss of the amide group: Cleavage of the C4-C(O)NH₂ bond could lead to the loss of a carboxamide radical (•CONH₂) or neutral formamide (HCONH₂), depending on the rearrangement.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the molecular ion or subsequent fragments is a common pathway for carbonyl-containing compounds. libretexts.org

Ring Cleavage: The thiazole ring itself can undergo cleavage. A common fragmentation for thiazoles involves the cleavage of the 1,2- and 3,4-bonds, leading to the formation of smaller, stable ions. nih.gov

Loss of Chlorine: The loss of a chlorine radical (•Cl) is also a possible fragmentation pathway.

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the proposed structure and the position of substituents. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.com

Amide Group Vibrations: The carboxamide group gives rise to several distinct bands. The C=O stretching vibration is typically a strong, sharp band in the IR spectrum, appearing around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) usually appear as two bands in the region of 3200-3400 cm⁻¹. The N-H bending (scissoring) vibration is observed around 1600-1640 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring has characteristic C=C and C=N stretching vibrations that appear in the 1400-1600 cm⁻¹ region of the spectrum.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is typically found in the fingerprint region of the IR spectrum, usually between 600 and 800 cm⁻¹.

A summary of expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amide (-NH₂) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Amide (-C=O) | C=O Stretch | 1650 - 1680 | Strong |

| Amide (-NH₂) | N-H Bend | 1600 - 1640 | Medium |

| Thiazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable |

| Thiazole Ring | Ring Breathing | 800 - 1000 | Medium |

| C-Cl Bond | C-Cl Stretch | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

Interactive Data Table: Representative Crystallographic Data for a Thiazole Carboxamide Derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3567.8 |

| Z | 4 |

Note: The data presented in this table is representative of a thiazole carboxamide derivative and is intended to illustrate the type of information obtained from an X-ray crystallographic study. The specific values are for a related structure and not for 2-Chloro-1,3-thiazole-4-carboxamide itself.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method is crucial for validating the empirical formula of a newly synthesized compound, such as 2-Chloro-1,3-thiazole-4-carboxamide. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values based on the proposed molecular formula.

For 2-Chloro-1,3-thiazole-4-carboxamide, with the molecular formula C₄H₂ClN₃OS, the theoretical elemental composition can be calculated. The structures of newly synthesized thiazole derivatives are often confirmed by elemental analysis, where the found values are expected to be in close agreement (typically within ±0.4%) with the calculated values. nih.gov

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are then separated and quantified by various detection methods.

Interactive Data Table: Theoretical Elemental Composition of 2-Chloro-1,3-thiazole-4-carboxamide.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 29.36 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.24 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.68 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 25.70 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.78 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.61 |

| Total | 163.58 | 100.00 |

This table provides the calculated elemental percentages for 2-Chloro-1,3-thiazole-4-carboxamide, which serve as a benchmark for experimental validation of its synthesis and purity.

Computational and Theoretical Investigations of 2 Chloro 1,3 Thiazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetic properties of 2-Chloro-1,3-thiazole-4-carboxamide at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This analysis is fundamental for understanding the molecule's shape and the spatial relationship between its constituent atoms.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comnih.gov

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), with higher HOMO energies indicating a greater tendency for donation. researchgate.net Conversely, the energy of the LUMO relates to the molecule's ability to accept electrons (electrophilicity), with lower LUMO energies suggesting a greater affinity for electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting a molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For a series of thiazole derivatives, FMO analysis has been used to calculate this energy gap, providing insights into their relative stabilities. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific HOMO, LUMO, and energy gap values for 2-Chloro-1,3-thiazole-4-carboxamide require specific computational studies on this exact molecule. The table is a template for such data.

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species.

The MEP map displays different colors to represent varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, signifying areas that are rich in electrons and are likely to be attacked by electrophiles. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

For molecules containing thiazole rings, MEP analysis can pinpoint the most reactive sites for both electrophilic and nucleophilic substitution. researchgate.net For instance, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential.

Thermodynamic Properties Calculation

Quantum chemical calculations can also be used to predict various thermodynamic properties of 2-Chloro-1,3-thiazole-4-carboxamide. These properties, such as heat capacity, entropy, and zero-point vibrational energy, are calculated based on the vibrational frequencies obtained from the DFT analysis. nih.gov

These thermodynamic parameters are crucial for understanding the stability of the molecule and its behavior at different temperatures. They provide a theoretical foundation for predicting the feasibility and spontaneity of chemical reactions involving the compound.

| Thermodynamic Property | Calculated Value |

|---|---|

| Heat Capacity (Cop,m) | - |

| Entropy (Som) | - |

| Zero-Point Vibrational Energy | - |

Note: The values in this table are placeholders and would be populated by specific computational results for 2-Chloro-1,3-thiazole-4-carboxamide.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide a dynamic perspective on the behavior of 2-Chloro-1,3-thiazole-4-carboxamide, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Stability Studies (e.g., E/Z Isomers)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Chloro-1,3-thiazole-4-carboxamide, a key area of conformational interest would be the rotation around the C-C bond connecting the thiazole ring and the carboxamide group, as well as the C-N bond of the amide.

These rotations can lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. In some cases, the presence of double bonds or restricted rotation can lead to the formation of stable E/Z isomers. For related thiazole derivatives, studies have investigated the relative stability of such isomers. researchgate.net Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-chloro-1,3-thiazole-4-carboxamide and its analogues, molecular docking is a powerful tool to understand the chemical interactions and stability of the ligand within a target protein's binding site. This analysis is crucial for rational drug design, focusing on the non-covalent interactions that govern the binding affinity and specificity.

The process begins with the three-dimensional structures of the ligand (e.g., a thiazole carboxamide derivative) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software, while the protein's structure is typically obtained from crystallographic data from repositories like the Protein Data Bank (PDB).

Docking simulations then explore the conformational space of the ligand within the protein's active site, employing scoring functions to estimate the binding affinity. These scoring functions calculate the free energy of binding, with lower energy scores indicating a more stable interaction.

The stability of the ligand-target complex is assessed by analyzing the network of interactions formed. Key interactions for thiazole carboxamide derivatives often include:

Hydrogen Bonds: The carboxamide group is an excellent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in the protein's active site, significantly contributing to binding stability.

Hydrophobic Interactions: The thiazole ring and any attached aryl groups can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The aromatic nature of the thiazole ring and other substituents allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the thiazole ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, which can enhance binding affinity.

For instance, in studies of thiazole carboxamide derivatives as potential COX inhibitors, molecular docking has been used to elucidate how these molecules fit into the enzyme's binding pocket. nih.gov The methoxyphenyl thiazole carboxamide derivatives, for example, were designed to utilize favorable geometries and interactions within the COX binding sites. nih.gov The thiazole ring itself is often incorporated to improve the interaction patterns, particularly through hydrophobic and π-π interactions. nih.gov

Below is an illustrative table of the types of interactions that are typically analyzed in molecular docking studies of thiazole derivatives.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |

| Hydrogen Bond | Carboxamide (-CONH2) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Thiazole Ring, Aryl Groups | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Thiazole Ring, Aryl Groups | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chloro Group (-Cl) | Carbonyl oxygens, Lewis bases |

The docking scores, typically reported in kcal/mol, provide a quantitative measure of binding affinity. For a series of novel thiazole derivatives designed as antimicrobial agents, docking scores ranged from -6.4 to -9.2 kcal/mol, indicating favorable binding energies. aps.org

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of complex molecules like 2-chloro-1,3-thiazole-4-carboxamide. Through methods such as Density Functional Theory (DFT), chemists can model reaction pathways, identify transition states, and calculate activation energies, which helps in optimizing reaction conditions and understanding the formation of products and byproducts.

Reactant and Product Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state correctly links the intended species.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a potential energy surface. This profile shows the activation energy barriers for each step, allowing for the determination of the rate-determining step of the reaction.

For example, in the synthesis of new thiazole carboxamide derivatives, theoretical investigations using DFT at the B3LYP/6-31(G) level have been employed to study the energies and stability of different isomers. researchgate.net Such studies can confirm the most stable form of the molecule. researchgate.net

The table below illustrates the type of data that would be generated from a computational study of a hypothetical reaction step in the synthesis of a thiazole derivative.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State | +25.4 | 1 |

| Intermediate | -5.2 | 0 |

| Product | -15.8 | 0 |

This data provides a quantitative understanding of the reaction's feasibility and kinetics.

Advanced Applications in Chemical Research Excluding Biological and Clinical Contexts

2-Chloro-1,3-thiazole-4-carboxamide as a Versatile Synthetic Building Block

The reactivity of 2-Chloro-1,3-thiazole-4-carboxamide is centered around the chloro and carboxamide functionalities, which allow for a range of chemical transformations. This makes it a key intermediate for the synthesis of more complex chemical structures.

Precursor for Complex Heterocyclic Architectures

The thiazole (B1198619) ring is a fundamental component in many complex heterocyclic systems. The presence of a chlorine atom at the 2-position of 2-Chloro-1,3-thiazole-4-carboxamide offers a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of larger, more intricate heterocyclic architectures. For instance, the chloro group can be displaced by amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This reactivity is foundational to the Hantzsch thiazole synthesis, a classic method for creating thiazole rings.

Furthermore, the carboxamide group can be hydrolyzed to a carboxylic acid, which can then be used in a variety of coupling reactions to build more complex molecules. For example, the resulting carboxylic acid can be converted to an acid chloride and reacted with amines to form new amide bonds, or it can be used in esterification reactions. These transformations open the door to the synthesis of a wide array of fused heterocyclic systems, such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. iaea.org While specific examples detailing the use of 2-Chloro-1,3-thiazole-4-carboxamide as a direct precursor in the synthesis of such complex architectures are not extensively documented in publicly available literature, its structural motifs are present in a variety of reported complex heterocyclic compounds. iaea.orgnih.gov

The synthesis of thiazole-containing macrocycles is another area where 2-Chloro-1,3-thiazole-4-carboxamide could serve as a valuable starting material. nih.gov The reactive chloro group could participate in intramolecular cyclization reactions to form large ring structures, which are of interest in various fields of chemistry.

Intermediate in the Synthesis of Non-Traditional Chemical Compounds

Beyond the synthesis of complex heterocycles with established applications, 2-Chloro-1,3-thiazole-4-carboxamide holds potential as an intermediate in the creation of non-traditional chemical compounds. The term "non-traditional" here refers to molecules that are not primarily designed for biological or medicinal purposes but rather for their unique chemical, physical, or material properties.

The combination of the electron-deficient thiazole ring, the reactive chloro group, and the versatile carboxamide moiety allows for the design and synthesis of novel molecular scaffolds. These scaffolds could be explored for applications in areas such as molecular recognition, host-guest chemistry, or as components of molecular machines. The ability to functionalize both the 2- and 4-positions of the thiazole ring provides a high degree of control over the final molecular architecture.

Potential Applications in Materials Science

The inherent properties of the thiazole ring, such as its aromaticity and electron-donating/accepting capabilities, make it an attractive component for the development of new materials.

Role in the Development of Novel Polymers and Coatings

There is a growing interest in the use of thiazole derivatives in the development of novel polymers and coatings. Thiazole-containing polymers have been investigated for their potential use as organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The thiazole ring can impart desirable electronic and photophysical properties to the polymer backbone.

While direct polymerization of 2-Chloro-1,3-thiazole-4-carboxamide is not a primary application, its derivatives could be used as monomers in condensation polymerization reactions. For example, after modification of the chloro and carboxamide groups to introduce suitable polymerizable functionalities (e.g., diols, diamines, or diacids), the resulting monomers could be incorporated into polyester, polyamide, or other polymer chains. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or unique optical properties due to the presence of the thiazole moiety.

Integration into Functional Organic Materials

The thiazole nucleus is a key component in a variety of functional organic materials, including dyes and pigments. The synthesis of novel carbazole-thiazole dyes has been reported, demonstrating the utility of the thiazole ring in creating compounds with interesting photophysical properties. nih.gov

Derivatives of 2-Chloro-1,3-thiazole-4-carboxamide could be used as precursors for the synthesis of new functional dyes. By strategically modifying the chloro and carboxamide groups, it is possible to tune the electronic properties of the molecule and, consequently, its absorption and emission spectra. This could lead to the development of new colorants for various applications, including textiles, printing, and advanced materials.

Catalytic Applications (if the compound or its derivatives function as catalysts or ligands)

The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons that can coordinate with metal ions. This property makes thiazole derivatives potential ligands for metal catalysts.

Thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. cdnsciencepub.com These reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. The thiazole ligand can influence the activity and selectivity of the metal catalyst.

Agricultural Chemical Research

Thiazole and carboxamide moieties are present in numerous biologically active molecules used in agriculture. Thiazole derivatives, for instance, are integral to the structure of some commercialized pesticides. The functional groups within 2-Chloro-1,3-thiazole-4-carboxamide , namely the chlorinated thiazole ring and the carboxamide group, suggest its potential as a reactive intermediate for the synthesis of more complex agrochemical compounds.

In principle, the chlorine atom on the thiazole ring can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups to create new derivatives. The carboxamide group can also undergo a range of chemical transformations. These potential reaction pathways could theoretically lead to the synthesis of novel fungicides, herbicides, or insecticides.

However, based on a comprehensive review of available research, there are no specific, detailed studies or patents that outline the use of 2-Chloro-1,3-thiazole-4-carboxamide as a direct synthetic intermediate for the development of new agrochemicals. Research in this area tends to focus on other, more extensively studied thiazole derivatives. Therefore, while the structural motifs of the compound suggest potential applications in this field, concrete research findings and data are not currently available to be presented.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Unconventional Synthetic Routes for 2-Chloro-1,3-thiazole-4-carboxamide

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, the pursuit of greater efficiency, sustainability, and molecular diversity calls for the exploration of unconventional synthetic strategies. youtube.comderpharmachemica.com Future work will likely focus on developing novel pathways that offer advantages over traditional routes.

One promising area is the application of solid-phase organic synthesis (SPOS) . This technique, which involves attaching substrates to a resin support, simplifies purification and allows for high-throughput library construction. mdpi.com A potential solid-phase route to 2-Chloro-1,3-thiazole-4-carboxamide could offer significant advantages in efficiency for creating diverse derivatives for screening purposes. mdpi.com

Another avenue involves the development of one-pot multicomponent reactions . Such reactions, which combine multiple starting materials in a single step to form a complex product, are highly atom-economical and can reduce waste and reaction times. derpharmachemica.com Designing a convergent one-pot synthesis for the 2-chloro-1,3-thiazole-4-carboxamide core remains a significant but valuable challenge.

Furthermore, advanced methods for forming the thiazole ring are being explored. For instance, the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides has been shown to produce thiazoles effectively. organic-chemistry.org Adapting such modern cyclization strategies could lead to new and more efficient entries to the target scaffold. A specific synthetic route for a related compound, 2-chloro-1,3-thiazole-5-carbaldehyde, utilizes the lithiation of 2-chlorothiazole (B1198822) followed by reaction with an electrophile, a strategy that could be adapted for C4-carboxamide functionalization. chemicalbook.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Traditional Hantzsch Synthesis | Well-established, reliable for many analogs. | Often requires harsh conditions, multi-step process. |

| Solid-Phase Synthesis | Simplified purification, suitable for library generation. mdpi.com | Resin compatibility, cleavage conditions, initial setup. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, shorter time. derpharmachemica.com | Complex optimization, identification of compatible components. |

| Modern Cyclization Methods | Novel reactivity, potentially milder conditions. organic-chemistry.org | Substrate availability, catalyst cost and sensitivity. |

| Direct Functionalization | Fewer steps from a common intermediate (e.g., 2-chlorothiazole). chemicalbook.com | Regioselectivity control, harsh organometallic reagents. |

Investigation of Unexplored Reactivity Patterns of the Thiazole-4-carboxamide Core

The reactivity of the 2-Chloro-1,3-thiazole-4-carboxamide scaffold is dictated by the electronic properties of the thiazole ring and the influence of its substituents. Molecular orbital calculations predict the reactivity of the thiazole ring towards electrophiles in the order of C5 > C2 > C4, and towards nucleophiles as C2 > C5 > C4. ijper.org However, the specific interplay of the chloro, and carboxamide groups on this core remains an area ripe for investigation.

A key unaddressed challenge is the systematic exploration of nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is expected to be susceptible to displacement by various nucleophiles. Research on the analogous 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has demonstrated successful reactions with N-, O-, and S-nucleophiles. researchgate.net A parallel investigation for 2-Chloro-1,3-thiazole-4-carboxamide would be highly valuable, potentially unlocking a vast chemical space for derivatization by introducing diverse side chains at the C2 position.

Other potential but underexplored transformations include:

Metal-catalyzed cross-coupling reactions: The C2-Cl bond serves as a handle for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkyl, and amino groups.

Functionalization of the C5 position: Despite the chloro and carboxamide groups, the C5 position remains a potential site for electrophilic substitution, such as halogenation or nitration, under carefully controlled conditions.

Transformations of the carboxamide group: While the amide is a stable functional group, its conversion to other functionalities like nitriles, amines (via Hofmann or Curtius rearrangement), or esters could provide access to novel classes of derivatives.

Development of Highly Stereoselective Synthesis Methods for Chiral Derivatives

The introduction of chirality is a critical step in drug discovery, as different enantiomers of a molecule can have vastly different biological activities. The development of stereoselective methods for synthesizing chiral derivatives of 2-Chloro-1,3-thiazole-4-carboxamide is a significant future direction. Currently, there is a lack of established protocols specifically for this scaffold.

Future research could draw inspiration from asymmetric syntheses of related heterocyclic systems. For example, asymmetric routes to 2,4,5-trisubstituted Δ(2)-thiazolines have been developed using key steps like the Sharpless asymmetric dihydroxylation. nih.gov Similarly, the stereoselective synthesis of steroidal alcohols bearing a thiazole side chain has been achieved, demonstrating that the thiazole moiety is compatible with stereocontrolled transformations. nih.gov

Potential strategies for introducing chirality include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that are incorporated into the final structure.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as the formation of a stereocenter on a side chain attached to the thiazole ring.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemistry of a subsequent reaction, followed by its removal.

The successful development of such methods would enable the synthesis of specific stereoisomers, facilitating more precise investigations into their structure-activity relationships. nih.gov

Advanced Structure-Reactivity Relationship (SAR) Studies for Synthetic Efficiency

While structure-activity relationship (SAR) studies are traditionally used to optimize the biological activity of a compound series, the same principles can be applied to enhance synthetic efficiency. nih.govmdpi.comnih.gov A systematic investigation into the structure-reactivity relationships of precursors and intermediates can lead to significant improvements in reaction yields, reduced reaction times, and milder conditions.

Future research should focus on building a comprehensive SAR database for the synthesis of 2-Chloro-1,3-thiazole-4-carboxamide derivatives. This would involve:

Systematic Variation of Substrates: Preparing a matrix of starting materials with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties.

Quantitative Analysis: Correlating these properties with reaction outcomes (e.g., yield, reaction rate, purity).

Mechanistic Studies: Using the data to gain deeper insights into the reaction mechanism, thereby allowing for more rational optimization.

This approach would transform the optimization process from a trial-and-error endeavor to a more predictive and data-driven science, ultimately accelerating the synthesis of desired target molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for 2-Chloro-1,3-thiazole-4-carboxamide Synthesis

The intersection of artificial intelligence (AI), machine learning (ML), and organic chemistry offers a transformative approach to synthesis. ijsetpub.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. researchgate.net For a specific target like 2-Chloro-1,3-thiazole-4-carboxamide, ML models can be trained to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.org

Key applications include:

Reaction Yield Prediction: ML algorithms can be trained on existing literature data for thiazole syntheses to predict the yield of a reaction based on the specific substrates, reagents, and conditions used. nih.gov This allows chemists to prioritize experiments that are most likely to succeed.